Juvenate
Overview
Description
Juvenate is a compound that mimics the action of juvenile hormones in insects. These hormones are crucial for regulating growth and development in various insect species. This compound has been extensively studied for its potential use in pest management due to its ability to inhibit metamorphosis and reproduction in insects.
Mechanism of Action
Target of Action
Juvenate, also known as trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester, primarily targets the receptors on the surface of cells . These receptors play a crucial role in initiating a series of reactions that lead to the production of proteins needed for development .
Mode of Action
This compound binds to these receptors and initiates a series of reactions that lead to the production of proteins needed for development . The bound form of this compound is converted to an active form by methyl transferase activity or epoxidase activity .
Biochemical Pathways
This compound is a sesquiterpenoid found in insects and certain plants . It is biosynthesized via the mevalonate pathway and is metabolized by Juvenile Hormone esterase and Juvenile Hormone epoxide hydrolase, terminating the activity of the hormone .
Pharmacokinetics
It is soluble in chloroform, ethyl acetate, ethanol, and most organic solvents . This solubility suggests that this compound may have good bioavailability.
Result of Action
The result of this compound’s action is the production of proteins needed for development . This is achieved through its interaction with cell surface receptors and subsequent activation of biochemical pathways .
Action Environment
The action of this compound can be influenced by environmental factors, although specific details are not fully known. It has been found in certain plants such as Cyperus iria and C. Aromaticus, potentially acting as a protectant against insect herbivory . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain plant species in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Juvenate can be synthesized through various methods, including the reaction of specific precursors under controlled conditions. The synthetic routes often involve the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain high-purity this compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process .
Chemical Reactions Analysis
Types of Reactions: Juvenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of this compound, while reduction may produce various reduced forms .
Scientific Research Applications
Juvenate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its role in regulating insect growth and development.
Medicine: Explored for potential therapeutic applications, such as controlling insect-borne diseases.
Industry: Utilized in pest management to inhibit the growth and reproduction of harmful insects .
Comparison with Similar Compounds
Methoprene: Another juvenile hormone analog used in pest control.
Pyriproxyfen: A compound with similar effects on insect growth and development.
Comparison: Juvenate is unique in its specific binding affinity and the range of insect species it affects. Compared to Methoprene and Pyriproxyfen, this compound may have different efficacy and safety profiles, making it a valuable addition to pest management strategies .
Properties
IUPAC Name |
methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMXSGZTCGLHZ-ZPLWXOMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033769 | |
Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24198-95-6, 5255-04-9 | |
Record name | Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24198-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl farnesoate 10,11-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racemic juvenile hormone III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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